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molecular formula C10H16N2O4S2 B8687195 N-Butyl-1,4-benzenedisulfonamide

N-Butyl-1,4-benzenedisulfonamide

Cat. No. B8687195
M. Wt: 292.4 g/mol
InChI Key: PNKGGZUXWHYANJ-UHFFFAOYSA-N
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Patent
US04990523

Procedure details

The reaction flask was charged with 10 g (0.039 mole) of 4-(sulfonyl)benzenesulfonyl chloride prepared by a procedure described in J. Med. Chem., 6 pp. 307-11 (1963) in 7 ml acetonitrile. A dropping funnel was charged with 8.8 g (0.12 mole) of butylamine and the amine was added dropwise, allowing the temperature to rise. The mixture was stirred for three hours and then concentrated to a thick residue. The residue was slurried with 100 ml water and the mixture filtered to collect a white solid. After drying, the weight of solid was 8.0 g (70% yield), mp 164°-167° C. A recrystallization from 190 proof ethanol (4 ml/g) and water (4 ml/g) gave 6.6 g of title compound, mp 170°-172° C.
Name
4-(sulfonyl)benzenesulfonyl chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[S:1](=[C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH2:5]1)(=[O:3])=[O:2].[CH2:14]([NH2:18])[CH2:15][CH2:16][CH3:17].C(#[N:21])C>>[CH2:14]([NH:18][S:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:21])(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])=[O:2])[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
4-(sulfonyl)benzenesulfonyl chloride
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)=C1CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by a procedure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick residue
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
to collect a white solid
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
A recrystallization from 190 proof ethanol (4 ml/g) and water (4 ml/g)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCC)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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